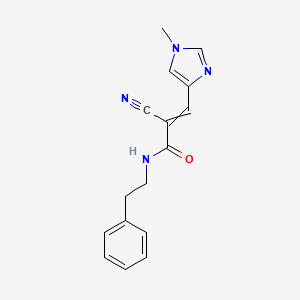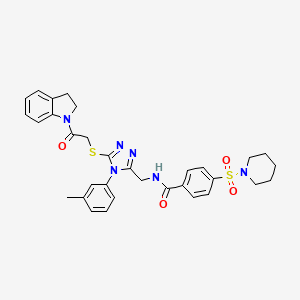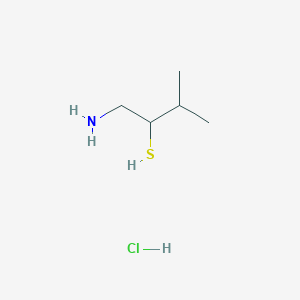![molecular formula C9H8F4N2O4S B2918592 3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine CAS No. 2418659-54-6](/img/structure/B2918592.png)
3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine, also known as MTFMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine exerts its biological effects through the inhibition of specific enzymes and proteins. The exact mechanism of action of this compound varies depending on the target molecule. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH balance in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. Additionally, this compound has been shown to reduce inflammation by inhibiting the activity of cyclooxygenases, which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to have neuroprotective effects by inhibiting the activity of carbonic anhydrases, which are involved in the regulation of cerebral blood flow.
実験室実験の利点と制限
3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific enzymes and proteins. However, this compound also has some limitations, including its relatively high cost and limited availability.
将来の方向性
3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine has significant potential for future research in various fields. Some possible future directions for research include the development of novel this compound derivatives with improved properties, the identification of new target molecules for this compound, and the exploration of new applications for this compound in material science and nanotechnology.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various applications in medicinal chemistry, biochemistry, and material science. The synthesis method of this compound has been optimized to achieve high yields and purity. This compound exerts its biological effects through the inhibition of specific enzymes and proteins. This compound has various biochemical and physiological effects, depending on the target molecule. This compound has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific enzymes and proteins. Future research on this compound could lead to the development of novel derivatives with improved properties and the identification of new target molecules for this compound.
合成法
3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine is synthesized through a multistep process that involves the reaction of 3-hydroxypyridine with trifluoroacetic anhydride, followed by the addition of methylamine and trifluoroethyl isocyanate. The final product is obtained through the reaction of the intermediate compound with fluorosulfonic acid. The synthesis method of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme kinetics. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O4S/c1-15(5-9(10,11)12)8(16)6-2-7(4-14-3-6)19-20(13,17)18/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOINKDNPJOLWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)

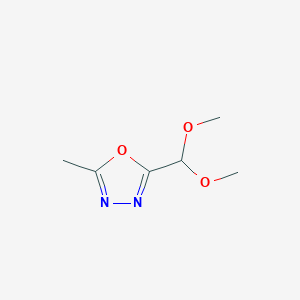
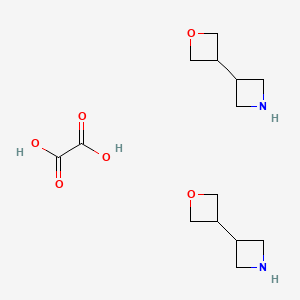

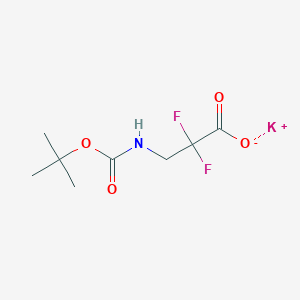
![4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2918519.png)
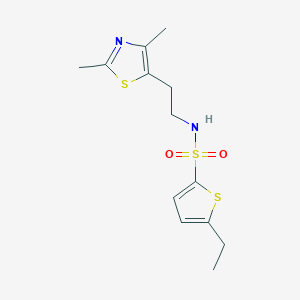
![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)
![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)

